molecular formula C21H16N6O2 B4495799 7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4495799
M. Wt: 384.4 g/mol
InChI Key: ATQWQLLVDSWZHH-UHFFFAOYSA-N
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Description

7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazolo-pyrimidine moiety, and a methoxybenzyl substituent

Preparation Methods

The synthesis of 7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Construction of the triazolo-pyrimidine core: This step often involves cyclization reactions using appropriate reagents and conditions.

    Introduction of the methoxybenzyl group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one include other heterocyclic compounds with fused ring systems, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

11-[(2-methoxyphenyl)methyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-29-18-5-3-2-4-15(18)13-26-11-8-17-16(20(26)28)12-23-21-24-19(25-27(17)21)14-6-9-22-10-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQWQLLVDSWZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
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7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
7-(2-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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